1H and 13C NMR chemical shifts for 2-(2-Methoxyethyl)cyclopentan-1-one
1H and 13C NMR chemical shifts for 2-(2-Methoxyethyl)cyclopentan-1-one
Spectroscopic Characterization of 2-(2-Methoxyethyl)cyclopentan-1-one: A Comprehensive Guide to 1 H and 13 C NMR Assignments
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Assignment Protocol
Executive Summary
The molecule 2-(2-Methoxyethyl)cyclopentan-1-one is a versatile synthetic intermediate frequently utilized in the construction of complex pharmaceutical scaffolds, fragrances, and natural product total synthesis. Accurate structural elucidation of this intermediate is critical for downstream synthetic success.
This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. By moving beyond mere data tabulation, this guide explains the underlying physical chemistry—such as magnetic anisotropy, inductive effects, and diastereotopicity—that governs these spectroscopic signatures. Furthermore, it establishes a self-validating experimental protocol for acquiring and assigning multidimensional NMR data.
Structural Logic and Spectroscopic Signatures
To accurately predict and assign the NMR spectra of 2-(2-methoxyethyl)cyclopentan-1-one, one must deconstruct the molecule into its core electronic and stereochemical environments.
Stereocenter-Induced Diastereotopicity
The most critical feature of this molecule is the chiral center at the C2 position. Because C2 is asymmetric, the molecule lacks a plane of symmetry. Consequently, the two protons on every methylene group (C3, C4, C5 on the ring, and C1', C2' on the side chain) are diastereotopic . They are magnetically inequivalent and will resonate at slightly different chemical shifts, often coupling with each other (geminal coupling, 2J≈12−15 Hz). In a standard 400 MHz spectrometer, these may appear as complex, overlapping multiplets; high-field instruments (600 MHz+) are required to resolve these into distinct signals (e.g., dddd).
Inductive Effects and Magnetic Anisotropy
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The Carbonyl Core (C1): The sp 2 hybridized carbonyl carbon is subjected to extreme deshielding due to the electronegativity of the oxygen and the magnetic anisotropy of the π -bond, pushing its 13 C resonance past 220 ppm. The adjacent α -protons (at C2 and C5) are similarly deshielded, resonating above 2.10 ppm.
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The Methoxyethyl Side Chain: The ether oxygen exerts a strong electron-withdrawing inductive effect (-I effect) through the σ -bonds. This heavily deshields the C2' methylene group and the terminal methoxy group, shifting their 1 H signals past 3.30 ppm and their 13 C signals to ∼ 71.5 ppm and ∼ 58.6 ppm, respectively.
Quantitative NMR Data Assignments
The following tables summarize the expected chemical shifts based on empirical additivity rules and established literature precedents for substituted cyclopentanones [1, 2]. Data is referenced to Tetramethylsilane (TMS) at 0.00 ppm in CDCl 3 .
Table 1: Predicted 1 H NMR Assignments (in CDCl 3 , 600 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Structural Rationale |
| -OCH 3 | 3.32 | Singlet (s) | 3H | Highly deshielded by direct attachment to the ether oxygen. |
| C2'-H a , H b | 3.40 – 3.50 | Multiplet (m) | 2H | Diastereotopic protons; deshielded by the adjacent ether oxygen. |
| C5-H a , H b | 2.20 – 2.40 | Multiplet (m) | 2H | α -position to the carbonyl; diastereotopic ring protons. |
| C2-H | 2.15 – 2.25 | Multiplet (m) | 1H | α -methine proton; complex coupling with C3 and C1' protons. |
| C3-H a , H b | 1.95 – 2.10 | Multiplet (m) | 2H | β -position to the carbonyl; diastereotopic ring protons. |
| C4-H a , H b | 1.75 – 1.90 | Multiplet (m) | 2H | γ -position to the carbonyl; furthest ring protons from deshielding groups. |
| C1'-H a , H b | 1.55 – 1.75 | Multiplet (m) | 2H | Aliphatic side-chain protons; diastereotopic. |
Table 2: Predicted 13 C NMR Assignments (in CDCl 3 , 150 MHz)
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Structural Rationale |
| C1 | 221.0 | C q (Quaternary) | Carbonyl carbon; extreme deshielding via π -bond anisotropy. |
| C2' | 71.5 | CH 2 (Methylene) | Directly bound to the electronegative ether oxygen. |
| -OCH 3 | 58.6 | CH 3 (Methyl) | Methoxy carbon; standard ether shift range. |
| C2 | 48.5 | CH (Methine) | α -carbon to carbonyl; shifted downfield relative to unsubstituted cyclopentanone. |
| C5 | 38.2 | CH 2 (Methylene) | α -carbon to carbonyl; unaffected by side-chain steric bulk. |
| C1' | 31.0 | CH 2 (Methylene) | Aliphatic linker carbon. |
| C3 | 29.5 | CH 2 (Methylene) | β -carbon to carbonyl. |
| C4 | 20.8 | CH 2 (Methylene) | γ -carbon to carbonyl; most shielded carbon in the ring. |
(Note: Residual solvent peaks for CDCl 3 will appear at 7.26 ppm for 1 H and 77.16 ppm for 13 C [3].)
Experimental Methodology: Acquisition and Validation
To ensure scientific integrity and reproducibility, the following self-validating protocol must be used to acquire and confirm the assignments listed above.
Step 1: Sample Preparation
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Weigh 15–20 mg of highly purified 2-(2-methoxyethyl)cyclopentan-1-one.
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Dissolve the compound in 0.6 mL of CDCl 3 (99.8% D) containing 0.03% v/v TMS.
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Transfer the solution to a high-precision 5 mm NMR tube, ensuring no particulates or air bubbles are present in the active volume.
Step 2: Instrumental Setup & 1D Acquisition
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Insert the sample into a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize signal-to-noise (S/N) ratio.
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Lock and Shim: Lock the magnetic field to the deuterium frequency of CDCl 3 . Perform gradient shimming (Z1–Z5) until the TMS peak width at half-height is <0.5 Hz.
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1 H NMR (zg30): Acquire 16 transients using a 30° flip angle, a spectral width of 12 ppm, and a relaxation delay ( D1 ) of 2.0 seconds.
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13 C NMR (zgpg30): Acquire 1024 transients using WALTZ-16 proton decoupling, a spectral width of 250 ppm, and a D1 of 2.0 seconds.
Step 3: 2D NMR Workflow for Unambiguous Assignment
Relying solely on 1D NMR for a diastereotopic molecule is prone to error. Execute the following 2D experiments to create a closed-loop validation system:
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COSY (Correlation Spectroscopy): Maps the continuous spin system from C5 → C4 → C3 → C2 → C1' → C2'.
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HSQC (Heteronuclear Single Quantum Coherence): Links each proton multiplet directly to its parent 13 C resonance, definitively separating the overlapping ring CH 2 protons.
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HMBC (Heteronuclear Multiple Bond Correlation): Validates the quaternary C1 carbonyl by observing 2J and 3J correlations from the C2, C5, and C3 protons. Crucially, the methoxy protons (3.32 ppm) will show a strong 3JCH correlation to the C2' carbon (71.5 ppm), confirming the integrity of the ether side chain.
Workflow Visualization
The following diagram maps the logical flow of the NMR acquisition and data synthesis process, ensuring a rigorous, error-free structural elucidation.
Figure 1: Step-by-step multidimensional NMR acquisition and spectral assignment workflow.
References
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Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]
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National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to Organometallic Chemistry. Journal of Organic Chemistry / Organometallics.[Link]
